molecular formula C20H24N2O2 B5725058 1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine CAS No. 5687-88-7

1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine

Cat. No. B5725058
CAS RN: 5687-88-7
M. Wt: 324.4 g/mol
InChI Key: HPPYYILSSNAAGI-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMPP and belongs to the class of piperazine derivatives. DMPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

DMPP acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, which can help regulate mood and alleviate pain.
Biochemical and Physiological Effects:
DMPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, as well as dopamine. DMPP has also been found to block the reuptake of these neurotransmitters, leading to an increase in their levels. Additionally, DMPP has been found to have antioxidant properties, which can help protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in lab experiments. It is a well-studied compound, and its mechanism of action is well understood. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, one limitation of DMPP is that it can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research involving DMPP. One area of research involves its use in the treatment of depression and anxiety. DMPP has been found to be effective in increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. Additionally, DMPP has been studied for its potential use in the treatment of neuropathic pain. Further research is needed to determine the efficacy and safety of DMPP for these applications.

Synthesis Methods

DMPP can be synthesized using a variety of methods, including the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with phenylpiperazine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications. One area of research involves its use as an antidepressant. DMPP has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. DMPP has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-12-17(2)14-19(13-16)24-15-20(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPYYILSSNAAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972297
Record name 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

CAS RN

5687-88-7
Record name 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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